molecular formula C12H23N3O B2821119 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide CAS No. 2189499-57-6

4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide

Cat. No. B2821119
CAS RN: 2189499-57-6
M. Wt: 225.336
InChI Key: UIGDCKUNYYWPIP-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, commonly known as CB-1, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. CB-1 belongs to the class of diazepanes, which are known for their anxiolytic and sedative effects. However, CB-1 has shown promising results in various scientific studies, indicating its potential in various applications.

Scientific Research Applications

Organocatalytic Reactions

Ethyl diazepane carboxylate is explored as a catalyst in the oxy-Cope rearrangement of hexadiene carboxaldehydes, demonstrating its utility in complex transformation processes. This application shows the compound's relevance in synthesizing cyclopentane-containing products through iminium ion activation and Michael reaction cascades, offering a route to stereocontrolled synthesis with broad substrate applicability (Barrett, Campbell, & Gleason, 2023).

Synthesis of Isochromene Derivatives

Another study explores the use of 4-Diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives. These findings highlight the versatility of diazepane derivatives in facilitating cycloaddition reactions under Rh(II) catalysis, leading to spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b] azepines (Ren et al., 2017).

Novel Synthesis Approaches

Research includes a novel one-pot pseudo-five-component synthesis approach for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. This synthesis technique starts from simple inputs and operates under mild conditions, showcasing the structural flexibility and functional group compatibility of diazepane derivatives (Shaabani et al., 2008).

Histamine H(3) Receptor Antagonists

A hydroxyproline-based H(3) receptor antagonist, synthesized from 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, demonstrates the compound's potential in developing medications for neurological conditions. This work highlights the strategic manipulation of stereochemistry and the synthesis route's economic efficiency (Pippel et al., 2010).

Synthesis of 1,4-Diazacycles

The syntheses of 1,4-diazacycles through diol-diamine coupling, facilitated by a ruthenium(II) catalyst, further exhibit the compound's utility in constructing diazepanes and piperazines. This method stands out for its ability to tolerate various amines and alcohols, contributing to the synthesis of significant medicinal compounds like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).

properties

IUPAC Name

4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-2-13-12(16)15-8-4-7-14(9-10-15)11-5-3-6-11/h11H,2-10H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGDCKUNYYWPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCN(CC1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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